molecular formula C11H10BrNO2 B1417172 Ethyl 2-bromo-4-cyano-5-methylbenzoate CAS No. 1805487-55-1

Ethyl 2-bromo-4-cyano-5-methylbenzoate

Cat. No.: B1417172
CAS No.: 1805487-55-1
M. Wt: 268.11 g/mol
InChI Key: VRTSWLDWXUBZDR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-methylbenzoate is a versatile organic compound characterized by its bromo, cyano, and methyl functional groups attached to a benzene ring, which is further esterified with an ethyl group. This compound is widely used in scientific research due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The compound can be synthesized through the halogenation of 2-methylbenzoic acid followed by cyanation. This involves the addition of bromine to the benzene ring and subsequent introduction of the cyano group.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and cyanation reactions, followed by esterification under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are often used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various halogenated and azide derivatives.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-methylbenzoate is extensively used in organic synthesis, pharmaceutical development, and material science. Its unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in medicinal chemistry for the development of new drugs.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The bromo group can participate in electrophilic substitution reactions, while the cyano group can act as a nucleophile. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which are biologically active.

Comparison with Similar Compounds

  • Ethyl 5-bromo-4-cyano-2-methylbenzoate: Similar structure but different positions of the bromo and methyl groups.

  • Ethyl 2-bromo-4-cyano-6-methylbenzoate: Similar structure but different positions of the methyl group.

Uniqueness: Ethyl 2-bromo-4-cyano-5-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)8(6-13)5-10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTSWLDWXUBZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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